molecular formula C12H12N2O B2468737 4-[Methyl(pyridin-3-yl)amino]phenol CAS No. 1369241-50-8

4-[Methyl(pyridin-3-yl)amino]phenol

Cat. No.: B2468737
CAS No.: 1369241-50-8
M. Wt: 200.241
InChI Key: VTKXPUCQVUMUOT-UHFFFAOYSA-N
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Description

4-[Methyl(pyridin-3-yl)amino]phenol is a synthetic aromatic compound featuring a phenol core substituted with a methyl(pyridin-3-yl)amino group. This structure combines the electron-rich phenol moiety with the nitrogen-containing pyridine ring, enabling diverse chemical interactions. For instance, pyridine-phenol hybrids are known for their antibacterial, receptor-binding, and catalytic properties .

Properties

IUPAC Name

4-[methyl(pyridin-3-yl)amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-14(11-3-2-8-13-9-11)10-4-6-12(15)7-5-10/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKXPUCQVUMUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Methyl(pyridin-3-yl)amino]phenol typically involves the reaction of 4-aminophenol with 3-methylpyridine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenol and pyridine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of 4-[Methyl(pyridin-3-yl)amino]phenol may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) can be employed to accelerate the reaction, and the use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[Methyl(pyridin-3-yl)amino]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-[Methyl(pyridin-3-yl)amino]phenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[Methyl(pyridin-3-yl)amino]phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interaction, it may act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The presence of electron-withdrawing groups (e.g., chloro in ) increases molecular weight and melting points compared to 4-[Methyl(pyridin-3-yl)amino]phenol, which lacks such groups. The methyl group in the target compound likely enhances lipophilicity relative to hydroxyl- or methoxy-substituted phenols (e.g., 4-(ethoxymethyl)phenol in ) .
  • Spectral Data : Pyridine-containing compounds in exhibit characteristic ¹H NMR shifts at δ 6.5–8.5 ppm for aromatic protons, comparable to the target compound’s expected spectral profile .

Antimicrobial Activity

Triazole-pyridine hybrids () demonstrate potent antibacterial activity due to their ability to disrupt microbial cell membranes or enzyme functions. For example, derivatives with pyridin-3-yl and triazole moieties show MIC values <10 µg/mL against Staphylococcus aureus. The absence of a triazole ring in 4-[Methyl(pyridin-3-yl)amino]phenol may reduce its antimicrobial efficacy but could favor alternative mechanisms, such as antioxidant or anti-inflammatory effects .

Receptor Binding and CNS Activity

The tertiary amine in 4-[Methyl(pyridin-3-yl)amino]phenol may enhance blood-brain barrier penetration, positioning it as a candidate for neuroactive drug development .

Anticancer Potential

Phenolic derivatives from Pleione bulbocodioides () show cytotoxicity against LA795 lung adenocarcinoma cells.

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